4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4/c1-16-7-5(6(9)13-3-14-7)4(15-16)2-8(10,11)12/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYXPXKFWOMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)CC(F)(F)F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152183 | |
| Record name | 4-Chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-17-7 | |
| Record name | 4-Chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 3.1: Synthesis of 3-Iodo Intermediate
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C for 6 hours, yielding 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (isolated yield: 75%).
Step 3.2: Trifluoroethylation via Cross-Coupling
The 3-iodo derivative (5 mmol) is reacted with 2,2,2-trifluoroethylzinc bromide (15 mmol) in tetrahydrofuran (THF) under a nitrogen atmosphere. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) as a catalyst, the mixture is stirred at 65°C for 24 hours. Post-workup involves filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate = 4:1) to afford 4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine (yield: 68%).
Alternative Routes via Direct Alkylation
An alternative one-pot method involves alkylation of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,2,2-trifluoroethyl triflate. In anhydrous dimethylformamide (DMF), the substrate (10 mmol) is treated with trifluoroethyl triflate (15 mmol) and potassium carbonate (20 mmol) at 60°C for 8 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the target compound in 71% purity.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl3) : δ 8.71 (s, 1H, pyrimidine-H), 4.87 (q, J = 8.4 Hz, 2H, CF3CH2), 3.98 (s, 3H, N-CH3), 3.35 (s, 1H, NH).
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¹³C NMR : δ 158.9 (C4), 152.1 (C6), 145.8 (C3a), 124.5 (q, J = 278 Hz, CF3), 43.2 (N-CH3), 35.1 (q, J = 29 Hz, CF3CH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C8H7ClF3N4 ([M+H]⁺): 283.0298; Found: 283.0295.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing alkylation at N1 vs. C3 necessitates careful control of reaction stoichiometry and temperature.
-
Purification : Silica gel chromatography remains the most effective method, though scalable alternatives like centrifugal partition chromatography are under investigation.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors improve heat transfer during exothermic steps like POCl3 chlorination. A telescoped process combining cyclization, chlorination, and trifluoroethylation in sequence reduces intermediate isolation steps, enhancing overall yield (projected: 74%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of the chlorine atom can produce a variety of functionalized derivatives.
Scientific Research Applications
4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, where the trifluoroethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the pyrazole and pyrimidine rings provide a rigid framework that facilitates interaction with biological macromolecules.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of the target compound differ in substituent patterns on the pyrazolo[3,4-d]pyrimidine core. Below is a comparative analysis:
Key Observations :
- Position 1: Methyl (target compound) vs. aryl (e.g., fluorophenyl, nitrophenyl) or ethyl groups.
- Position 3 : Trifluoroethyl (target) vs. methyl. The CF₃CH₂ group introduces strong electron-withdrawing effects and higher metabolic resistance compared to CH₃ .
- Position 6 : Chloromethyl or trifluoromethyl in analogs vs. unsubstituted in the target compound. These groups provide reactive sites for derivatization .
Key Observations :
- Chlorination with POCl₃/DMF is a universal step for introducing Cl at position 4 .
- The trifluoroethyl group in the target compound likely requires specialized reagents (e.g., 2,2,2-trifluoroethylating agents), which may impact yield and scalability .
Key Observations :
Biological Activity
4-Chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClF3N4 |
| Molar Mass | 250.61 g/mol |
| Density | 1.65 g/cm³ |
| CAS Number | 1245643-17-7 |
These properties suggest a complex structure that may interact with biological systems in unique ways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures often target pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro evaluations demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antimicrobial efficacy.
Anticancer Properties
The compound's structural features allow it to act as a potential anticancer agent. Research has indicated that similar compounds can inhibit CDK9-mediated transcription, which is linked to the regulation of oncogenes and anti-apoptotic factors like Mcl-1 . This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.
Antimalarial Activity
Another area of interest is the antimalarial activity associated with pyrazolo[3,4-d]pyrimidines. Some studies have identified these compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites. Compounds targeting DHODH have shown promising results in preclinical models against Plasmodium falciparum and Plasmodium vivax, indicating their potential for malaria prophylaxis and treatment .
Case Studies
- Antibacterial Evaluation : A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and tested their antibacterial properties against various pathogens. The results indicated a direct correlation between structural modifications and antimicrobial potency. For example, introducing electron-withdrawing groups enhanced activity against MRSA compared to unsubstituted analogs .
- Anticancer Studies : In a series of experiments, derivatives were evaluated for their ability to inhibit CDK9 activity. The most potent compounds showed IC50 values below 100 nM in cellular assays, demonstrating significant potential for further development as anticancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing 4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine, and how can intermediates be validated?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,2,2-trifluoroethyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the trifluoroethyl group.
- Step 2: Chlorination at the 4-position using POCl₃ or PCl₅ in anhydrous conditions.
Validation:
- NMR Spectroscopy: Key signals include:
- δ 10.80–11.12 ppm (NH proton, D₂O exchangeable) .
- δ 4.31 ppm (methoxy protons if present) or δ 2.39 ppm (methyl groups) .
- Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns.
Q. How is the structural characterization of this compound performed, and what spectral data are critical?
Answer:
- 1H NMR: Look for signals corresponding to the methyl group (δ ~2.5–3.0 ppm), trifluoroethyl protons (δ ~3.5–4.5 ppm), and pyrazolo[3,4-d]pyrimidine aromatic protons (δ ~8.0–9.0 ppm) .
- 13C NMR: Identify carbons adjacent to electronegative groups (e.g., CF₃ at δ ~125 ppm, pyrimidine carbons at δ ~150–160 ppm) .
- IR Spectroscopy: Confirm C-Cl stretches (~550–650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. What preliminary biological screening is recommended for this compound?
Answer:
- Kinase Inhibition Assays: Test against targets like FLT3 or CDK2 using enzymatic assays (IC₅₀ determination) .
- Cellular Proliferation Assays: Use leukemia (MV4-11) or solid tumor cell lines (e.g., MCF-7) with MTT or ATP-lite protocols .
- Selectivity Profiling: Compare activity against non-target kinases (e.g., VEGFR2, BRAF) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for FLT3 or CDK2 inhibition?
Answer:
- Modifications:
- SAR Validation:
- Molecular Dynamics (MD): Simulate binding to FLT3 or CDK2 to identify key residues (e.g., Asp 698 in FLT3) .
- In Vivo Zebrafish Models: Evaluate anti-angiogenic effects and toxicity .
Table 1: Example SAR Data for Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent (R) | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 2,2,2-Trifluoroethyl | 12.5 | 45.3 | 8.2 |
| Isopropyl | 8.7 | 62.1 | 5.4 |
| Methoxy | 22.4 | 28.9 | 15.6 |
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low cellular activity)?
Answer:
- Pharmacokinetic Analysis: Measure permeability (Caco-2 assays) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
- Off-Target Profiling: Screen against cytochrome P450 enzymes or hERG channels to rule out non-specific effects .
Q. How can computational methods guide the design of derivatives with improved kinase selectivity?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with FLT3 (PDB: 6J4M) or CDK2 (PDB: 1AQ1). Focus on hinge region binding (e.g., pyrazolo-pyrimidine core) .
- Free Energy Perturbation (FEP): Calculate binding energy differences between targets and non-targets to prioritize substituents .
- Machine Learning: Train models on kinase inhibition datasets to predict selectivity profiles .
Q. What in vivo models are suitable for evaluating antitumor efficacy, and how is toxicity assessed?
Answer:
- Xenograft Models: Use MV4-11 (AML) or HCT-116 (colon cancer) in immunodeficient mice. Administer compound orally (10 mg/kg/day) and monitor tumor volume .
- Toxicity Metrics:
- Body Weight Loss: >20% indicates systemic toxicity.
- Hematological Parameters: Monitor WBC/RBC counts.
- Histopathology: Examine liver/kidney sections post-trial .
Q. How can solubility and formulation challenges be addressed for preclinical development?
Answer:
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PEG-PLGA nanoparticles for sustained release .
- Co-Solvent Systems: Employ Cremophor EL or Captisol in dosing solutions .
Q. What analytical methods ensure purity and stability during storage?
Answer:
Q. How do structural analogs compare in terms of mechanism and potency?
Answer:
- Analog 1: 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine shows improved CDK2 binding (IC₅₀ = 18 nM) due to hydrogen bonding with the hydroxyphenyl group .
- Analog 2: 1-(4-Fluorophenyl) derivatives exhibit enhanced VEGFR2 inhibition (IC₅₀ = 9.3 nM) but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
